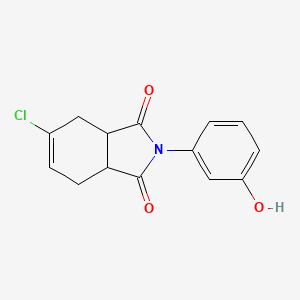![molecular formula C23H18N2OS B5215854 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide works by binding to the active site of glutaminase, thereby inhibiting its activity and reducing the production of glutamate, a key metabolite in glutamine metabolism. This leads to a decrease in cellular energy production and an increase in oxidative stress, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to selectively target cancer cells with high levels of glutaminase expression, while sparing normal cells with low levels of expression. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to synergize with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its specificity for glutaminase, which allows for targeted inhibition of glutamine metabolism in cancer cells. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to induce resistance in some cancer cells, highlighting the need for further research to optimize its use in clinical settings.
Direcciones Futuras
Future research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in combination with other anticancer agents, as well as its potential applications in other diseases beyond cancer. Finally, research could also focus on identifying biomarkers that could predict the response of cancer cells to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide treatment, allowing for personalized therapy for cancer patients.
Métodos De Síntesis
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can be synthesized using a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride, followed by reaction with 2-aminobenzothiazole and then with 3-bromo-1-phenylprop-2-en-1-one. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been widely studied for its potential applications in cancer treatment, as cancer cells exhibit increased dependence on glutamine metabolism compared to normal cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to effectively inhibit glutaminase activity and induce apoptosis in cancer cells, leading to reduced tumor growth in animal models.
Propiedades
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDYFUMKZLYRI-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)



![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)